![molecular formula C8H3F3N2O2S B595248 6-硝基-2-(三氟甲基)苯并[d]噻唑 CAS No. 1225041-15-5](/img/structure/B595248.png)

6-硝基-2-(三氟甲基)苯并[d]噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

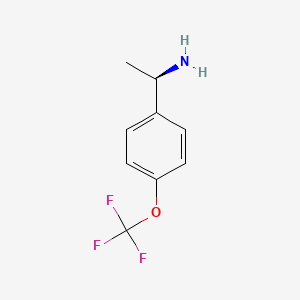

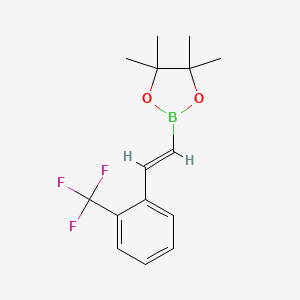

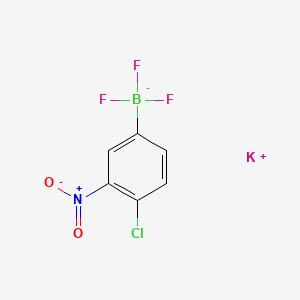

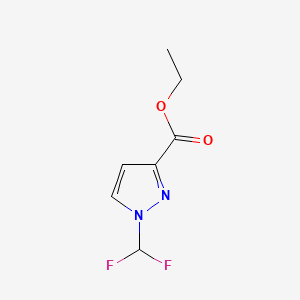

6-Nitro-2-(trifluoromethyl)benzo[d]thiazole is a chemical compound with the molecular formula C8H3F3N2O2S and a molecular weight of 248.179. It belongs to the class of organic compounds known as benzothiazoles .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including 6-Nitro-2-(trifluoromethyl)benzo[d]thiazole, has been a subject of interest in recent years . A highly efficient, unprecedented, catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol in green media was developed . This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .Molecular Structure Analysis

The molecular structure of 6-Nitro-2-(trifluoromethyl)benzo[d]thiazole consists of a benzothiazole ring substituted with a nitro group at the 6th position and a trifluoromethyl group at the 2nd position .科学研究应用

Synthesis of Fused Heterocyclic Compounds

The structural complexity of nitrogen-containing fused heterocyclic small molecules makes them a subject of interest in medicinal chemistry and drug design. 6-Nitro-2-(trifluoromethyl)benzo[d]thiazole can be used as a precursor in the synthesis of such compounds. These molecules are important as they can bind to various biological macromolecules, influencing cell biology and disease treatment .

Development of Bioactive Molecules

Thiazole derivatives, including those derived from 6-Nitro-2-(trifluoromethyl)benzo[d]thiazole , exhibit a wide range of biological activities. They serve as key frameworks for developing new compounds that act as antioxidants, analgesics, anti-inflammatory agents, antimicrobial drugs, and more. The thiazole ring’s ability to undergo various chemical reactions makes it a versatile building block in medicinal chemistry .

Anticancer and Cytotoxic Agents

Some derivatives of 6-Nitro-2-(trifluoromethyl)benzo[d]thiazole have shown potential as anticancer and cytotoxic agents. These compounds can be designed to target specific cancer cell lines, offering a pathway to develop novel chemotherapeutic agents with potentially fewer side effects .

Neuroprotective Applications

The thiazole core of 6-Nitro-2-(trifluoromethyl)benzo[d]thiazole can be modified to create neuroprotective agents. These compounds can play a role in the synthesis of neurotransmitters and may contribute to the normal functioning of the nervous system, which is crucial in the treatment of various neurological disorders .

Antimicrobial and Antifungal Properties

Thiazole derivatives have been reported to possess significant antimicrobial and antifungal properties. By altering the substituents on the thiazole ring, researchers can enhance these properties to create more effective treatments against a variety of bacterial and fungal strains .

Agricultural Chemicals

Beyond medical applications, 6-Nitro-2-(trifluoromethyl)benzo[d]thiazole derivatives can be used in the development of agricultural chemicals. These compounds can serve as fungicides or biocides, helping to protect crops from various diseases and pests .

属性

IUPAC Name |

6-nitro-2-(trifluoromethyl)-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3N2O2S/c9-8(10,11)7-12-5-2-1-4(13(14)15)3-6(5)16-7/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLUTQBQCRJQFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678580 |

Source

|

| Record name | 6-Nitro-2-(trifluoromethyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nitro-2-(trifluoromethyl)benzo[d]thiazole | |

CAS RN |

1225041-15-5 |

Source

|

| Record name | 6-Nitro-2-(trifluoromethyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B595188.png)